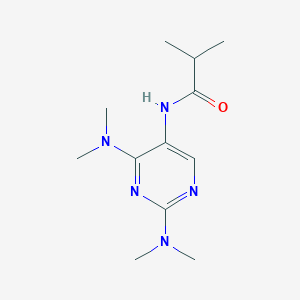

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide

Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide is a pyrimidine derivative featuring a central pyrimidine ring substituted with two dimethylamino groups at the 2- and 4-positions and an isobutyramide group at the 5-position. The dimethylamino groups enhance solubility and influence hydrogen-bonding interactions, while the isobutyramide moiety may contribute to metabolic stability and target binding affinity. Current literature on this specific compound is sparse, necessitating comparisons with structurally analogous molecules to infer properties and applications .

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O/c1-8(2)11(18)14-9-7-13-12(17(5)6)15-10(9)16(3)4/h7-8H,1-6H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGGFHDKQZFWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CN=C(N=C1N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)isobutyramide is a compound of significant interest due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H21N5O

- Molecular Weight : 251.334 g/mol

- Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to modulate the activity of specific kinases, which play critical roles in cell proliferation and metabolism.

1. Inhibition of Kinases

Research indicates that this compound may inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in the treatment of various diseases including cancer and diabetes. In studies, derivatives of similar compounds have shown varying degrees of GSK-3β inhibition, suggesting that structural modifications can enhance potency.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Meridianin C | 2 | Strong GSK-3β inhibitor |

| B29 | 5.85 | Moderate potency |

| B30 | 24.4 | Lower potency |

This table illustrates the inhibitory activity against GSK-3β, with lower IC50 values indicating higher potency.

2. Cellular Effects

The compound has been evaluated for its effects on cellular glucose uptake. For instance, certain derivatives demonstrated enhanced glucose uptake in hepatocyte models without significant cytotoxicity. This effect is crucial for understanding the compound's potential in metabolic disorders.

3. Anti-Cancer Activity

This compound has been investigated for anti-cancer properties through its ability to induce apoptosis in cancer cell lines. The modulation of signaling pathways associated with cell survival and proliferation is a key mechanism through which this compound exerts its effects.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- Study on GSK-3β Inhibition : A study published in Nature highlighted that specific modifications to pyrimidine derivatives could enhance their inhibitory effects on GSK-3β while also improving glucose uptake in cellular models .

- Anti-Cancer Properties : Research conducted on various cancer cell lines indicated that compounds similar to this compound exhibited significant anti-proliferative effects. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Sulfonamide Pyrimidine Analogs

Comparison with Isobutyramide-Containing Opioids ()

Isobutyryl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide, , Entry 64) shares the isobutyramide group but replaces the pyrimidine core with a piperidine-phenethyl pharmacophore. Key distinctions:

- Core Structure : Pyrimidine vs. piperidine. The former is planar and aromatic, influencing π-π stacking, while the latter is aliphatic and conformationally flexible.

- Pharmacology: Isobutyryl fentanyl is a µ-opioid receptor agonist, whereas the target compound’s pyrimidine core may direct activity toward non-opioid targets (e.g., enzymes or nucleic acids).

- Regulatory Status : Isobutyryl fentanyl is controlled under opioid regulations, whereas the target compound’s lack of opioid-like structure suggests different safety and regulatory profiles .

Table 2: Pharmacological Comparison with Isobutyramide Analogs

Crystallinity and Solubility ()

Crystalline forms of pyrimidine derivatives, such as those in , highlight the role of substituents in dictating crystallinity. The target compound’s dimethylamino groups may promote amorphous solid formation due to steric hindrance, contrasting with the hydrogen-bonding morpholino and hydroxyl groups in ’s crystalline forms. Solubility in polar solvents (e.g., DMSO) is expected to be high due to the dimethylamino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.